molecular formula C11H11NO2 B2576499 2-Methyl-4-(4-methylisoxazol-5-yl)phenol CAS No. 1399653-23-6

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Cat. No. B2576499
CAS RN: 1399653-23-6
M. Wt: 189.214
InChI Key: FOAQDDDDRAMQPH-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4-methylisoxazol-5-yl)phenol” is a chemical compound with the CAS Number: 1399653-23-6. It has a molecular weight of 189.21 . The compound is stored at room temperature and has a purity of 95%. It is in the form of a powder .


Synthesis Analysis

A new class of isoxazole derivatives, namely 2-(3-aryl-4-methylisoxazol-5-yl)phenols, has been efficiently synthesized through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine . The products were characterized by spectroscopic methods and X-ray crystallography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydroxylamine, 1,3-dipolar cycloaddition, Claisen condensation of ketoximedianions, cyclizations of propargylic oximes, oxidation of isoxazolines, and a gold-catalyzed domino reaction of alkynyloxime ethers .


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives have shown significant pharmacological applications, making them a rich source of new compounds having promising biological activities .

properties

IUPAC Name

2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQDDDDRAMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

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